3-Hydroxy-7-methyloctanoic acid
Overview
Description
3-Hydroxy-7-methyloctanoic acid is a hydroxylated fatty acid with the molecular formula C9H18O3. It is a key component in the biosynthesis of certain cyclic lipodepsipeptides, such as WAP-8294A2, which exhibit potent anti-MRSA (methicillin-resistant Staphylococcus aureus) activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Hydroxy-7-methyloctanoic acid can be synthesized through the biosynthesis of medium-chain-length polyhydroxyalkanoates (mcl-PHAs) using bacterial strains like Pseudomonas resinovorans. The bacteria are grown on substrates such as 13-methyltetradecanoic acid, resulting in the production of mcl-PHA polymers composed primarily of this compound .
Industrial Production Methods
In industrial settings, the production of this compound involves the use of genetically engineered microorganisms that can efficiently convert specific fatty acid substrates into the desired hydroxylated fatty acid. The process typically includes fermentation, extraction, and purification steps to obtain the compound in high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-7-methyloctanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carboxylic acid group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert the hydroxyl group into a chloride, which can then undergo further substitution reactions.
Major Products
Oxidation: 3-Keto-7-methyloctanoic acid.
Reduction: 3-Hydroxy-7-methyloctanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-Hydroxy-7-methyloctanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex molecules, including cyclic lipodepsipeptides.
Biology: It plays a role in the study of bacterial metabolism and the biosynthesis of natural products.
Medicine: The compound is a key component in the development of antibiotics, particularly those targeting MRSA.
Industry: It is used in the production of biodegradable polymers and other environmentally friendly materials.
Mechanism of Action
The mechanism of action of 3-hydroxy-7-methyloctanoic acid involves its incorporation into cyclic lipodepsipeptides like WAP-8294A2. The compound is activated by acyl-CoA ligase (ACL6) to form an acyl-CoA thioester, which is then recognized by the condensation domain of non-ribosomal peptide synthetase (NRPS). This leads to the formation of an amide bond between the fatty acyl-CoA and a peptide, resulting in the biosynthesis of the cyclic lipodepsipeptide .
Comparison with Similar Compounds
3-Hydroxy-7-methyloctanoic acid can be compared with other hydroxylated fatty acids, such as:
3-Hydroxy-9-methyldecanoic acid: Another component of mcl-PHA polymers, differing in the length and position of the methyl group.
3-Hydroxy-5-methylhexanoic acid: Similar in structure but with a shorter carbon chain and different methyl group position.
The uniqueness of this compound lies in its specific role in the biosynthesis of potent anti-MRSA cyclic lipodepsipeptides, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
3-hydroxy-7-methyloctanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O3/c1-7(2)4-3-5-8(10)6-9(11)12/h7-8,10H,3-6H2,1-2H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URSDOFWLDXJRKM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(CC(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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